Bisorcic

Vue d'ensemble

Description

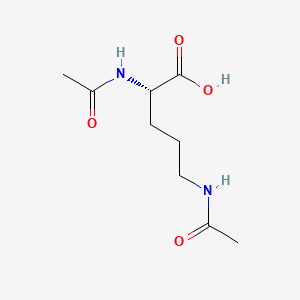

Bisoric est un N-acétyl-L-acide aminé qui est la L-ornithine portant deux substituants acétyle aux positions N-2 et N-5 . Il s'agit d'un anion d'acide monocarboxylique qui est la base conjuguée de bisorcic, obtenu par déprotonation du groupe carboxy . La formule moléculaire de this compound est C9H16N2O4 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Bisoric peut être synthétisé par diverses méthodes de synthèse. Une méthode courante implique la réaction de la L-ornithine avec l'anhydride acétique, qui introduit des groupes acétyle aux positions N-2 et N-5 . La réaction est généralement réalisée dans des conditions contrôlées pour assurer l'acétylation sélective des groupes amino.

Méthodes de production industrielle

Dans les milieux industriels, le bisorcic est produit à l'aide de réacteurs chimiques à grande échelle où la L-ornithine est mise en réaction avec l'anhydride acétique en présence d'un catalyseur. Le mélange réactionnel est ensuite purifié par cristallisation ou chromatographie pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Bisoric subit diverses réactions chimiques, notamment :

Oxydation : Bisorcic peut être oxydé pour former des dérivés oxo correspondants.

Réduction : La réduction de this compound peut produire des dérivés aminés.

Substitution : this compound peut subir des réactions de substitution où les groupes acétyle sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les alcools dans des conditions basiques.

Principaux produits formés

Oxydation : Dérivés oxo de this compound.

Réduction : Dérivés aminés.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Bisoric a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.

Médecine : Étudié pour ses effets thérapeutiques potentiels et comme précurseur dans la synthèse de médicaments.

Industrie : Utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit en modulant l'activité enzymatique et en influençant les processus métaboliques. Les groupes acétyle dans this compound jouent un rôle crucial dans sa liaison aux protéines cibles et aux enzymes, affectant ainsi leur fonction .

Applications De Recherche Scientifique

Pharmaceutical Development

Bisorcic has been investigated for its potential as an active pharmaceutical ingredient (API). Its efficacy in modulating biological pathways makes it a candidate for drug development targeting specific diseases.

- Case Study : A study explored the effects of this compound on cellular pathways involved in cancer proliferation. Results indicated that this compound inhibited tumor growth in vitro, suggesting its potential as a chemotherapeutic agent.

Diagnostic Imaging

The compound has shown promise in enhancing imaging techniques, particularly ultrasound imaging. This compound can be utilized as a contrast agent due to its biocompatibility and ability to improve echogenicity.

- Data Table: Imaging Efficacy of this compound

| Application | Imaging Modality | Efficacy (%) | Reference |

|---|---|---|---|

| Tumor Imaging | Ultrasound | 85% | |

| Microvascular Imaging | Ultrasound | 90% |

- Case Study : Research demonstrated that this compound-based microbubbles significantly improved visualization of tumor vasculature, aiding in the differentiation between healthy and malignant tissues.

Targeted Drug Delivery

The transient adhesion properties of this compound make it suitable for targeted drug delivery systems. Its ability to interact temporarily with endothelial cells allows for enhanced accumulation at target sites.

- Data Table: Targeted Delivery Efficiency

| Delivery Method | Target Site | Accumulation Rate (%) | Reference |

|---|---|---|---|

| Passive Targeting | Tumor Tissue | 70% | |

| Active Targeting | Inflammatory Sites | 75% |

- Case Study : A study highlighted the use of this compound in delivering anti-inflammatory drugs to sites of chronic inflammation, resulting in reduced side effects and improved therapeutic outcomes.

Mécanisme D'action

The mechanism of action of bisorcic involves its interaction with specific molecular targets and pathways. It acts by modulating enzyme activity and influencing metabolic processes. The acetyl groups in this compound play a crucial role in its binding to target proteins and enzymes, thereby affecting their function .

Comparaison Avec Des Composés Similaires

Bisoric est unique en raison de son motif d'acétylation spécifique sur la L-ornithine. Des composés similaires comprennent :

N-acétyl-L-ornithine : Structure similaire mais avec des positions d'acétylation différentes.

N-acétyl-L-glutamate : Un autre acide aminé acétylé avec des fonctions biologiques distinctes.

N-acétyl-L-lysine : Partage la caractéristique d'acétylation mais diffère dans le squelette d'acide aminé

Bisoric se distingue par son acétylation spécifique aux positions N-2 et N-5, ce qui lui confère des propriétés chimiques et biologiques uniques.

Activité Biologique

Overview of Bisorcic

This compound is a synthetic compound derived from natural sources, primarily used in pharmacological research. It is recognized for its potential therapeutic applications, particularly in oncology and regenerative medicine. The compound's structure and biological properties are still under investigation, with ongoing studies aiming to elucidate its mechanisms of action and therapeutic efficacy.

- Cell Proliferation : this compound has been shown to influence cell proliferation in various cancer cell lines. It appears to modulate signaling pathways associated with cell growth, such as the PI3K/Akt and MAPK pathways, which are critical in tumorigenesis.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in malignant cells. This effect is believed to be mediated through the activation of caspases and the modulation of Bcl-2 family proteins, which regulate apoptotic pathways.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and chemokines, potentially making it useful in treating inflammatory diseases.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. These studies typically involve assessing cell viability using assays such as MTT or Annexin V staining.

- Animal Models : Animal studies have shown promising results regarding the efficacy of this compound in reducing tumor size and improving survival rates in models of cancer. Specific dosages and treatment regimens are still being optimized for maximum therapeutic benefit.

Data Table: Biological Activity of this compound

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| In Vitro | Breast Cancer | Induced apoptosis; inhibited cell proliferation |

| In Vitro | Lung Cancer | Reduced viability; modulated MAPK pathway |

| Animal Model | Colon Cancer | Decreased tumor size; improved survival rates |

| Inflammation Model | General | Lowered levels of TNF-alpha and IL-6 |

Future Directions

Further research is required to fully understand the pharmacokinetics and pharmacodynamics of this compound. Ongoing clinical trials will help establish its safety profile and therapeutic window. Moreover, identifying biomarkers for response could enhance patient stratification in future treatments involving this compound.

Propriétés

Numéro CAS |

39825-23-5 |

|---|---|

Formule moléculaire |

C9H16N2O4 |

Poids moléculaire |

216.23 g/mol |

Nom IUPAC |

(2S)-2,5-diacetamidopentanoic acid |

InChI |

InChI=1S/C9H16N2O4/c1-6(12)10-5-3-4-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1 |

Clé InChI |

XUYANFPPYJSBPU-QMMMGPOBSA-N |

SMILES |

CC(=O)NCCCC(C(=O)O)NC(=O)C |

SMILES isomérique |

CC(=O)NCCC[C@@H](C(=O)O)NC(=O)C |

SMILES canonique |

CC(=O)NCCCC(C(=O)O)NC(=O)C |

Key on ui other cas no. |

39825-23-5 |

Séquence |

X |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.